

Ethylene Glycol Dibenzyl Ether synthesis and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene Glycol Dibenzyl Ether*

Cat. No.: *B146529*

[Get Quote](#)

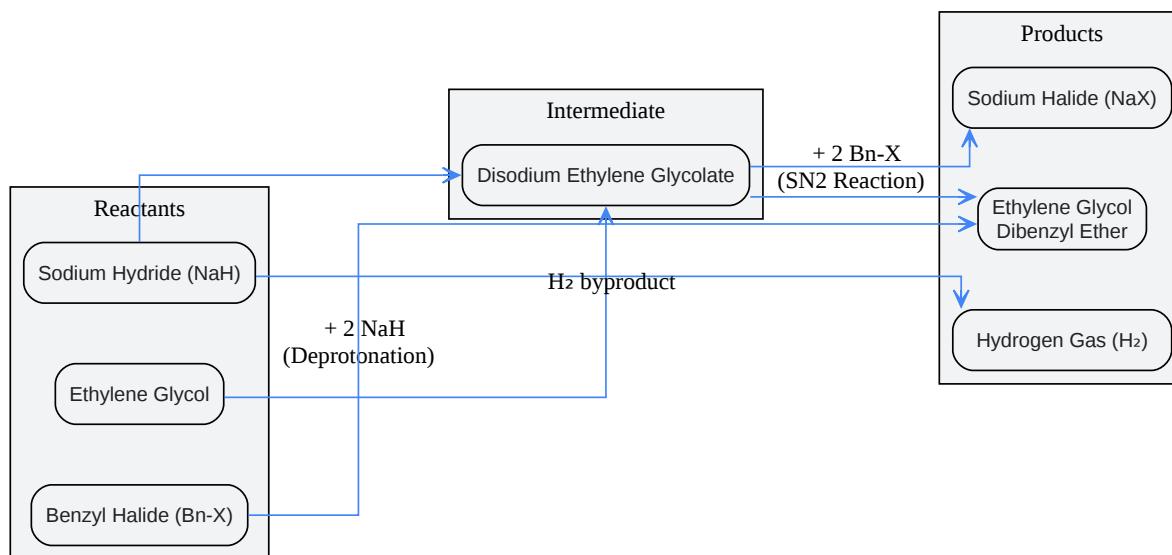
Ethylene Glycol Dibenzyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol dibenzyl ether, also known as 1,2-bis(benzyloxy)ethane, is a diether that finds utility in various fields of organic chemistry and materials science. Its structure, featuring a central ethylene glycol core flanked by two benzyl groups, imparts a unique combination of properties, including thermal stability and solvent compatibility. This technical guide provides an in-depth overview of the synthesis, properties, and applications of **ethylene glycol dibenzyl ether**, with a focus on its relevance to researchers and professionals in drug development.

Properties of Ethylene Glycol Dibenzyl Ether


A comprehensive summary of the key physical and chemical properties of **ethylene glycol dibenzyl ether** is presented in the table below. This data is essential for its handling, application, and characterization in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₈ O ₂	
Molecular Weight	242.32 g/mol	
CAS Number	622-22-0	
Appearance	Colorless to light yellow/orange clear liquid	
Purity	>95.0% (GC)	
Density	1.06 g/cm ³	
Boiling Point	210 °C at 10 mmHg	
Refractive Index	n ²⁰ /D 1.551	
IUPAC Name	1,2-bis(benzyloxy)ethane	
Synonyms	Dibenzyl cellosolve, Dibenzyl glycol, 1,2-Dibenzyloxyethane	

Synthesis of Ethylene Glycol Dibenzyl Ether

The most common and efficient method for the synthesis of **ethylene glycol dibenzyl ether** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the disodium salt of ethylene glycol (the alkoxide) reacts with benzyl halide (typically benzyl bromide or benzyl chloride).

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis of **Ethylene Glycol Dibenzyl Ether**.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **Ethylene glycol dibenzyl ether** based on the Williamson ether synthesis. Researchers should adapt this procedure based on the specific scale and available laboratory equipment. A similar procedure has been reported for the synthesis of 1,2-bis(4-methoxyphenoxy)ethane.^[1]

Materials:

- Ethylene glycol
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Benzyl bromide or benzyl chloride
- Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent
- Diethyl ether or other suitable extraction solvent
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Preparation of the Alkoxide:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
 - Carefully add sodium hydride (2.2 equivalents) to the DMF.
 - Slowly add ethylene glycol (1.0 equivalent) dropwise to the suspension of sodium hydride at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the disodium ethylene glycolate.
- Etherification:
 - Cool the reaction mixture back to 0 °C.
 - Slowly add benzyl bromide or benzyl chloride (2.2 equivalents) dropwise to the reaction mixture.
 - After the addition, allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours (the reaction progress can be monitored by thin-layer

chromatography, TLC).

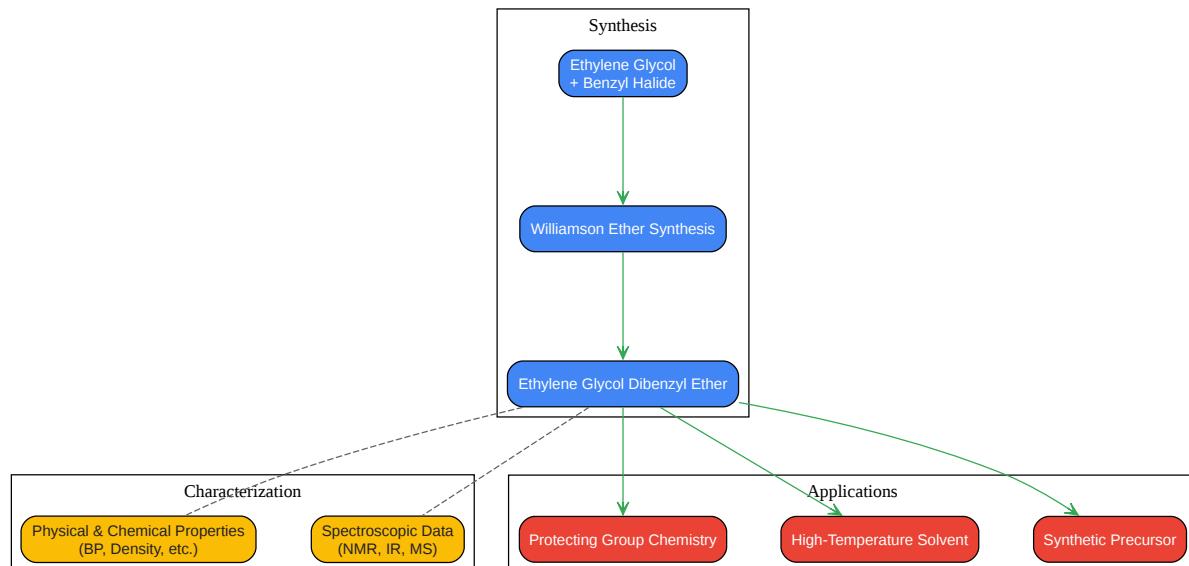
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.
 - Wash the combined organic layers with water and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **ethylene glycol dibenzyl ether**.

Applications in Research and Drug Development

While direct pharmaceutical applications of **ethylene glycol dibenzyl ether** are not extensively documented, its utility in organic synthesis makes it a relevant compound for drug development professionals.

- Protecting Group Chemistry: The benzyl group is a common protecting group for alcohols in multi-step organic synthesis due to its stability under a wide range of reaction conditions and its relatively straightforward removal by hydrogenolysis.^{[2][3][4]} **Ethylene glycol dibenzyl ether** can serve as a source of the benzyloxy group or be used in reactions where a dibenzyloxyethane moiety is desired.
- Solvent and Reaction Medium: Its high boiling point and stability make it a suitable solvent for high-temperature reactions. Ethers are generally unreactive and can solvate a variety of organic compounds.

- Starting Material for Synthesis: **Ethylene glycol dibenzyl ether** can be a precursor for the synthesis of more complex molecules. The ethylene glycol linker can be functionalized or cleaved to yield other desired products.


Safety and Handling

Ethylene glycol dibenzyl ether should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[\[5\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[6\]](#)
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[7\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[\[6\]](#)

Logical Relationship Diagram

The following diagram illustrates the logical flow from starting materials to the final product and its potential applications.

[Click to download full resolution via product page](#)

Caption: Overview of the synthesis, characterization, and applications of **Ethylene Glycol Dibenzyl Ether**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Bis(4-methoxyphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chembk.com [chembk.com]
- To cite this document: BenchChem. [Ethylene Glycol Dibenzyl Ether synthesis and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146529#ethylene-glycol-dibenzyl-ether-synthesis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com